7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1352396-35-0) is a heterocyclic compound with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . It features a pyrazolo[1,5-a]pyridine scaffold substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 3-position. This compound has been explored as a key intermediate in kinase inhibitor synthesis, particularly targeting EphB3 and VEGFR2 receptors .
Properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOQFOSTIDHOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352396-35-0 | |
| Record name | 7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature, pressure, and pH. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction: : Reduction reactions often use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution reactions typically involve the use of strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates for further chemical transformations and applications.
Scientific Research Applications
7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is widely used in scientific research due to its unique chemical properties and structural features. Its applications include:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : In the study of biological systems and the development of bioactive compounds.
Medicine: : As a precursor for pharmaceuticals and therapeutic agents.
Industry: : In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Modifications to the pyrazolo[1,5-a]pyridine scaffold significantly alter physicochemical properties:
Key Observations :
- Methoxy (OCH₃) improves solubility but reduces electrophilicity compared to Cl .
- Benzyloxy (OBn) and methyl (CH₃) groups increase steric bulk and lipophilicity, affecting membrane permeability .
Kinase Inhibition
- 7-Chloro derivative : Demonstrated activity as an EphB3 and VEGFR2 kinase inhibitor due to Cl’s electron-withdrawing effect, stabilizing ligand-receptor interactions .
Anti-Tuberculosis Activity
Spectral and Analytical Data
Biological Activity
7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorine atom at the 6-position and a carboxylic acid group at the 3-position, contribute to its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.59 g/mol. The presence of the chlorine atom influences the compound's reactivity and interaction with biological systems. The carboxylic acid group enhances solubility and bioavailability, making it a candidate for further pharmacological studies .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit pathways critical for cancer cell proliferation, such as the PI3 kinase pathway. In xenograft models, related compounds demonstrated significant tumor growth inhibition, suggesting that this compound may also possess similar anticancer efficacy .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties due to its ability to interact with specific biological targets involved in inflammatory pathways. The carboxylic acid moiety potentially enhances its binding affinity to these targets, facilitating its therapeutic effects .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding : It may bind to specific receptors that modulate inflammatory responses or cancer cell growth.
- Stabilization of Interactions : The chlorine atom can participate in halogen bonding, enhancing binding affinity to biological targets, while the carboxylic acid group can form hydrogen bonds for further stabilization.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound | Iodine Substituent | Biological Activity |
|---|---|---|
| This compound | Yes | Moderate anticancer activity; potential anti-inflammatory effects |
| 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | Yes | Similar anticancer properties; variable antimicrobial effects |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | No | Lower reactivity; limited biological activity |
Case Studies
- Anticancer Efficacy : A study evaluating various pyrazolo derivatives found that those containing halogen substituents exhibited enhanced anticancer activity compared to non-halogenated counterparts. This suggests that this compound could be a viable candidate for further development as an anticancer agent.
- Anti-inflammatory Mechanism : Research on similar compounds has indicated that the carboxylic acid group plays a crucial role in mediating anti-inflammatory effects by stabilizing interactions with target proteins involved in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
